molecular formula C12H12O2 B8642101 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one

4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one

Cat. No.: B8642101
M. Wt: 188.22 g/mol
InChI Key: XVEJOWYOVVGMDN-UHFFFAOYSA-N
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Description

4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a methyl group at the 4-position and a prop-2-en-1-yl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as ortho-hydroxyaryl ketones, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-benzofuran-1(3H)-one: Lacks the methyl and prop-2-en-1-yl groups, resulting in different chemical properties and biological activities.

    4-methyl-2-benzofuran-1(3H)-one: Similar but lacks the prop-2-en-1-yl group, affecting its reactivity and applications.

    5-prop-2-en-1-yl-2-benzofuran-1(3H)-one: Similar but lacks the methyl group, leading to different chemical behavior.

Uniqueness

4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H12O2/c1-3-4-9-5-6-10-11(8(9)2)7-14-12(10)13/h3,5-6H,1,4,7H2,2H3

InChI Key

XVEJOWYOVVGMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)CC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-4-methyl-2-benzofuran-1(3H)-one (980 mg, 4.3 mmol), allyl-tributyl-stannane (1.7 g, 5.2 mmol), LiCl (550 mg, 12.9 mmol) and Pd(PPh3)4 (0.1 g) in anhydrous toluene was stirred at reflux under N2 overnight. The solvent was removed under reduced pressure, and the residue was purified with silica gel column chromatography to give the product 4-methyl-5-prop-2-en-1-yl-2-benzofuran-1(3H)-one.
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask charged with 5-bromo-4-methyl-2-benzofuran-1(3H)-one (320 mg, 1.409 mmol) and a stir bar was added allyl tri-n-butyltin (0.655 ml, 2.11 mmol), Pd(PPh3)4 (244 mg, 0.211 mmol), lithium chloride (179 mg, 4.23 mmol), and toluene (15 mL). The reaction was purged with nitrogen 2 times then was heated at reflux for 4 hours. The product was separated by silica gel chromatography to give 4-methyl-5-prop-2-en-1-yl-2-benzofuran-1(3H)-one.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0.655 mL
Type
reactant
Reaction Step Two
Quantity
179 mg
Type
reactant
Reaction Step Two
Quantity
244 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

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